D2 Receptor Affinity: Moderate Potency Profile Differentiates from High-Affinity Antipsychotics
The target compound exhibits a moderate binding affinity for the human dopamine D2 receptor, which is a distinct pharmacological profile compared to high-affinity D2 ligands like aripiprazole. This moderate affinity (Ki = 170 nM) may be advantageous for applications seeking partial agonism or reduced receptor desensitization, whereas aripiprazole's high affinity (Ki = 0.34 nM) defines its potent antipsychotic action [1][2].
| Evidence Dimension | Binding Affinity (Ki) for human dopamine D2 receptor |
|---|---|
| Target Compound Data | Ki = 170 nM |
| Comparator Or Baseline | Aripiprazole, Ki = 0.34 nM |
| Quantified Difference | Aripiprazole exhibits approximately 500-fold higher affinity. |
| Conditions | Displacement of [3H]7-OH-DPAT from human D2S receptor expressed in HEK293 cells |
Why This Matters
This quantitative difference in D2 affinity dictates the compound's suitability for developing novel D2 modulators with a potentially lower risk of the side effects associated with high-affinity antagonists or agonists.
- [1] BindingDB. BDBM50386540: CHEMBL2048226. Ki = 170 nM for D(2) dopamine receptor. Accessed 2026. View Source
- [2] Abilify MyCite (Otsuka America Pharmaceutical, Inc.): FDA Package Insert, Page 7. 2025. View Source
